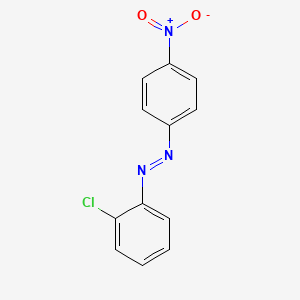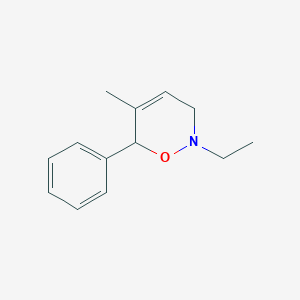
2-Ethyl-5-methyl-6-phenyl-3,6-dihydro-2H-1,2-oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-methyl-6-phenyl-3,6-dihydro-2H-1,2-oxazine is a heterocyclic compound that belongs to the class of oxazines Oxazines are six-membered rings containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes ethyl, methyl, and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methyl-6-phenyl-3,6-dihydro-2H-1,2-oxazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of an appropriate aldehyde with an amine in the presence of an oxidizing agent can lead to the formation of the oxazine ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-5-methyl-6-phenyl-3,6-dihydro-2H-1,2-oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted oxazine derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-5-methyl-6-phenyl-3,6-dihydro-2H-1,2-oxazine has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-Ethyl-5-methyl-6-phenyl-3,6-dihydro-2H-1,2-oxazine exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline: This compound shares some structural similarities but differs in the presence of a pyrroline ring instead of an oxazine ring.
Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate: Another similar compound with a pyran ring structure.
Uniqueness
2-Ethyl-5-methyl-6-phenyl-3,6-dihydro-2H-1,2-oxazine is unique due to its specific combination of substituents and the presence of an oxazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
63882-41-7 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
2-ethyl-5-methyl-6-phenyl-3,6-dihydrooxazine |
InChI |
InChI=1S/C13H17NO/c1-3-14-10-9-11(2)13(15-14)12-7-5-4-6-8-12/h4-9,13H,3,10H2,1-2H3 |
Clave InChI |
BGSPNGKWJFARJJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC=C(C(O1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


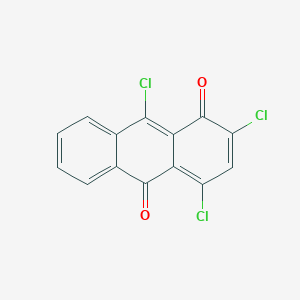
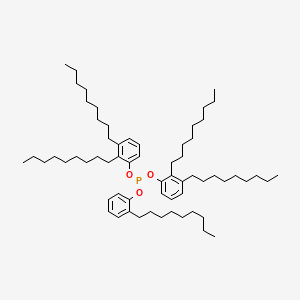
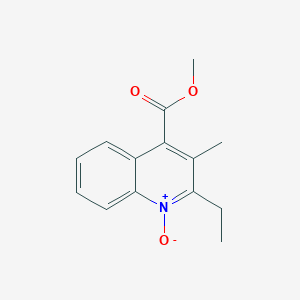
![5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one](/img/structure/B14508071.png)
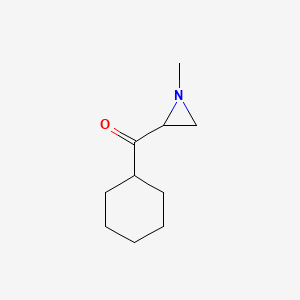
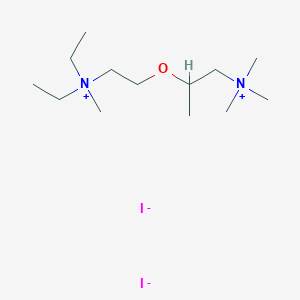
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
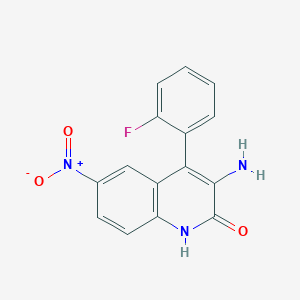
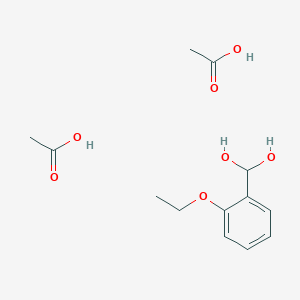
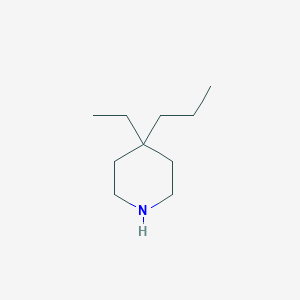


![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)
